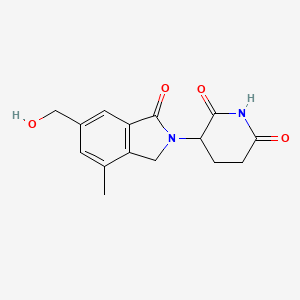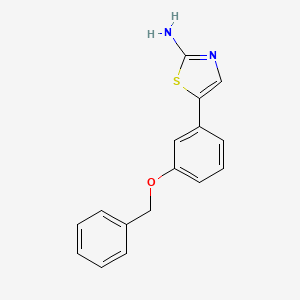
5-(3-(Benzyloxy)phenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(Benzyloxy)phenyl)thiazol-2-amine: is a heterocyclic compound that features a thiazole ring substituted with a benzyloxyphenyl group. . The presence of the benzyloxy group enhances the compound’s chemical properties, making it a valuable scaffold in drug design and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and advanced purification techniques ensures the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(3-(Benzyloxy)phenyl)thiazol-2-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology: In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in understanding disease mechanisms .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways is of particular interest .
Industry: In the industrial sector, this compound is used in the development of new materials, such as dyes and pigments, due to its stable chemical structure and reactivity .
Mecanismo De Acción
The mechanism of action of 5-(3-(Benzyloxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects . The benzyloxy group enhances the compound’s binding affinity and specificity, making it a potent inhibitor of various biological targets .
Comparación Con Compuestos Similares
5-Phenyl-2-thiazolamine: Similar in structure but lacks the benzyloxy group, resulting in different biological activities.
4-Phenyl-1,3-thiazole-2-amines: These compounds have a phenyl group at the C-4 position instead of the C-5 position, leading to variations in reactivity and biological effects.
Uniqueness: The presence of the benzyloxy group in 5-(3-(Benzyloxy)phenyl)thiazol-2-amine distinguishes it from other thiazole derivatives. This group enhances the compound’s solubility, stability, and binding affinity, making it a more effective and versatile molecule for various applications .
Propiedades
Fórmula molecular |
C16H14N2OS |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
5-(3-phenylmethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N2OS/c17-16-18-10-15(20-16)13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,17,18) |
Clave InChI |
QGBWHFXXUJWLFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CN=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


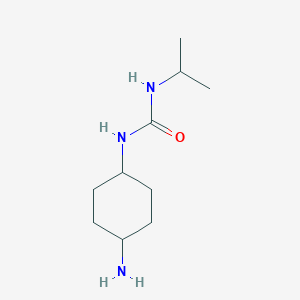
![1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)
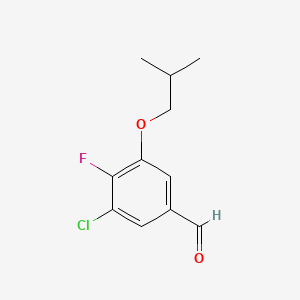
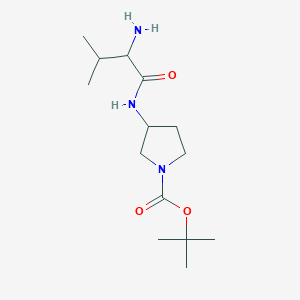

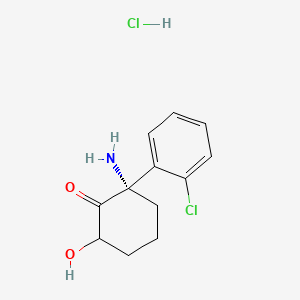
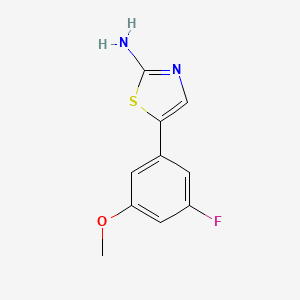
![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14774051.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide](/img/structure/B14774056.png)
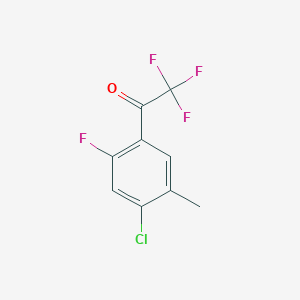


![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14774092.png)
